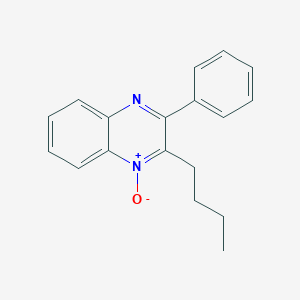
2-Butyl-3-phenylquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-phenylquinoxaline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 2-Butyl-3-phenylquinoxaline 1-oxide
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, a recent study demonstrated the successful preparation of this compound through a Negishi coupling method involving butyl and phenyl groups . The yield and efficiency of these reactions can vary based on the substituents used and the reaction conditions applied.
Biological Activities
Antimicrobial Properties
Quinoxaline derivatives, including this compound, have shown promising antimicrobial activities against various pathogens. Research indicates that quinoxaline N-oxide derivatives can inhibit both gram-positive and gram-negative bacteria, as well as mycobacterium species. Specifically, some derivatives have demonstrated nearly complete inhibition of Mycobacterium tuberculosis growth .
Antitumoral Effects
The antitumoral potential of quinoxalines is particularly noteworthy. Compounds like this compound have been investigated for their ability to induce apoptosis in cancer cells. Studies have indicated that certain quinoxaline derivatives exhibit cytotoxic effects against multiple cancer cell lines, including breast (MCF7), lung (NCI-H460), and CNS tumors (SF-268) . The mechanism behind this activity often involves the modulation of cellular signaling pathways related to cell survival and proliferation.
Anti-inflammatory Activity
In addition to antimicrobial and antitumoral properties, quinoxalines are also recognized for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokine production and modulate immune responses, making them candidates for treating inflammatory diseases . The specific mechanisms through which this compound exerts these effects are still under investigation.
Case Studies
Several case studies illustrate the applications of quinoxaline derivatives in pharmacology:
-
Antimicrobial Efficacy
A study evaluated various quinoxaline N-oxide derivatives for their antimicrobial properties against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low microgram range, highlighting their potential as effective antibacterial agents . -
Anticancer Activity
In vitro studies on the anticancer properties of quinoxaline derivatives revealed that compounds similar to this compound could significantly reduce cell viability in cancer cell lines. The study focused on the induction of apoptosis through mitochondrial pathways, providing insights into their mechanism of action . -
Inflammation Models
Experimental models of inflammation demonstrated that quinoxaline derivatives could reduce markers of inflammation in vivo. This was assessed using animal models where treatment with these compounds resulted in decreased levels of inflammatory cytokines compared to control groups .
特性
CAS番号 |
18992-52-4 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
2-butyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |
InChIキー |
DZUHUEZBEVSMLZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
正規SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
同義語 |
2-Butyl-3-phenylquinoxaline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















